3,4-Di-o-galloylshikimicacid

Description

Contextualization within Natural Products Chemistry and Phytochemistry

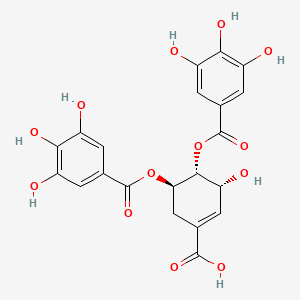

3,4-Di-O-galloylshikimic acid is a naturally occurring phenolic compound that belongs to the class of hydrolyzable tannins, specifically the gallotannins. Structurally, it consists of a central shikimic acid core to which two galloyl groups are attached at the 3 and 4 positions via ester bonds. Its presence in the plant kingdom places it at the intersection of two significant areas of phytochemistry: the shikimate pathway and the biosynthesis of tannins.

This compound is not synthesized in isolation but as part of a complex mixture of secondary metabolites. Scientific investigations have successfully isolated and identified 3,4-Di-O-galloylshikimic acid from various plant sources. These studies, employing advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have confirmed its presence alongside other related phenolic compounds, including its isomer, 3,5-di-O-galloylshikimic acid. researchgate.netresearchgate.net The identification of this molecule is often a component of broader phytochemical profiling efforts aimed at cataloging the chemical diversity within medicinal plants. nih.gov

The following table details some of the plant species in which 3,4-Di-O-galloylshikimic acid has been identified, highlighting its distribution in nature.

| Plant Species | Family | Plant Part | Reference |

| Erodium cicutarium (Common Stork's-bill) | Geraniaceae | Aerial parts | researchgate.net |

| Terminalia chebula (Chebulic Myrobalan) | Combretaceae | Fruits (Chebulae Fructus) | nih.govnih.gov |

| Ficus sycomorus (Sycomore Fig) | Moraceae | Leaves | researchgate.net |

| Schinus terebinthifolius (Brazilian Peppertree) | Anacardiaceae | Exocarp (Outer skin of fruit) | acs.org |

Significance of Shikimic Acid Derivatives and Gallotannins

The scientific interest in 3,4-Di-O-galloylshikimic acid is derived from the established significance of its constituent parts: the shikimic acid core and the galloyl moieties.

Shikimic Acid is a crucial biochemical intermediate in plants and microorganisms. nih.gov It is the namesake and a key component of the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.gov Beyond its fundamental role in primary metabolism, shikimic acid serves as a precursor for a vast array of secondary metabolites, including lignin, many alkaloids, and other phenolic compounds. nih.gov Its importance extends to the pharmaceutical industry, where it is a key starting material for the synthesis of various drugs. nih.gov

Gallotannins are a major group of hydrolyzable tannins characterized by the presence of multiple galloyl groups esterified to a central polyol core, which can be glucose or, as in this case, a derivative like shikimic acid. sigmaaldrich.com Galloyl groups are derived from gallic acid. The degree of galloylation—the number of galloyl units attached to the core—is a critical determinant of the molecule's biological activity. acs.orgmdpi.com Gallotannins as a class are renowned for a wide spectrum of biological activities, with extensive research focused on their antioxidant properties. mdpi.comnih.gov This antioxidant capacity is often attributed to the numerous phenolic hydroxyl groups on the galloyl moieties, which can effectively scavenge free radicals.

Overview of Research Trajectories for Galloylated Natural Products

Current academic research into galloylated natural products, including 3,4-Di-O-galloylshikimic acid, follows several key trajectories. A primary focus is the comprehensive chemical profiling of plant extracts to discover and identify novel compounds. nih.gov Studies on medicinal plants like Terminalia chebula and Schinus terebinthifolius utilize advanced analytical methods to map their complex phytochemical composition. nih.govacs.org In these studies, 3,4-Di-O-galloylshikimic acid is often identified as one of many galloylated compounds. nih.gov

A significant area of investigation is the structure-activity relationship, particularly concerning the degree of galloylation. Researchers have identified galloyl shikimic acids with varying numbers of galloyl groups, from mono- and di-galloylated forms up to uncommon tetra-, penta-, and hexa-galloylated derivatives. acs.orgmdpi.com This research seeks to understand how the number and position of these galloyl groups influence the compound's physicochemical properties and biological activities, such as antioxidant potential. mdpi.com For example, studies on Chebulae Fructus, where 3,4-Di-O-galloylshikimic acid is a known constituent, have linked the potent antioxidant effects of the fruit to its rich content of hydrolyzable tannins. mdpi.com

Furthermore, research is exploring the biosynthetic pathways that lead to this chemical diversity. Studies in grapevine, for instance, have investigated the specific enzymes, such as shikimate dehydrogenases, that are involved in the production of gallic acid, the essential precursor for all galloylated compounds. nih.gov Understanding this enzymatic machinery is crucial for future applications in biotechnology and synthetic biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18O13 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

(3R,4R,5R)-3-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C21H18O13/c22-10-2-8(3-11(23)16(10)27)20(31)33-15-6-7(19(29)30)1-14(26)18(15)34-21(32)9-4-12(24)17(28)13(25)5-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 |

InChI Key |

UFDJVOQZZQZYJG-IIDMSEBBSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies for Galloylshikimic Acids

Extraction Techniques from Complex Plant Matrices

Commonly, maceration with aqueous-organic solvent mixtures is employed. For instance, the leaves of Byrsonima fagifolia are extracted by maceration using a methanol (B129727)/water (8:2 v/v) mixture at room temperature. embrapa.br This method is effective for obtaining a crude extract rich in polar compounds, including various galloylquinic and galloylshikimic acid derivatives. embrapa.br Similarly, a methanol extract of Terminalia chebula fruits has been used for the comprehensive profiling of its phenolic constituents, including 3,4-di-O-galloylshikimic acid. nih.gov

Aqueous extraction is another viable method, as demonstrated in the preparation of "Haritaki churna," an Ayurvedic formulation from Terminalia chebula. semanticscholar.org For other related compounds like shikimic acid from star anise (Illicium verum), methods such as methanol soxhlet extraction and dissolution in aqueous tetrabutylammonium (B224687) hydroxide (B78521) have been explored to maximize yield. kcl.ac.uk The resulting crude extract contains a wide array of compounds, necessitating further purification.

Table 1: Examples of Plant Sources and Extraction Methods for Galloylshikimic Acids and Related Compounds

| Plant Species | Part Used | Extraction Method | Target Compounds | Reference |

|---|---|---|---|---|

| Byrsonima fagifolia | Leaves | Maceration with Methanol/Water (8:2 v/v) | 3,4-di-O-galloylquinic acid, 3,5-di-O-galloylquinic acid | embrapa.br |

| Terminalia chebula | Dried Fruits | Methanol Extraction | 3,4-di-O-galloylshikimic acid, other phenolics | nih.gov |

| Terminalia chebula | Fruit Powder | Aqueous Extraction | 4-O-galloyl-shikimic Acid, 5-O-galloyl-shikimic Acid | semanticscholar.org |

Advanced Chromatographic Separation Strategies

Following extraction, a combination of chromatographic techniques is essential to isolate 3,4-Di-o-galloylshikimic acid from the crude extract. These methods separate molecules based on their physical properties like polarity, size, and affinity for the stationary phase. researchgate.net

Open column chromatography is a fundamental step for the initial fractionation of the crude extract. This step reduces the complexity of the mixture, allowing for more effective purification in subsequent stages. A variety of stationary phases are employed for this purpose.

Sephadex LH-20: This is a versatile size-exclusion chromatography medium made of hydroxypropylated dextran. nih.gov It is widely used in the separation of natural products, particularly polyphenols. nih.gov While its primary separation mechanism is based on molecular size, it also exhibits partition and adsorption effects, allowing for separation based on polarity, especially when using alcoholic solvents like methanol. nih.govresearchgate.net The crude extract is loaded onto the column, and elution with solvents such as methanol or ethanol-water mixtures separates the compounds into different fractions. researchgate.net This technique has proven highly effective for purifying a wide range of flavonoids and other phenolic compounds. nih.gov

DIAION HP-20: This is a non-polar, synthetic adsorbent resin made of polystyrene. It is used in reversed-phase chromatography to separate compounds based on their hydrophobicity. nih.gov For plant extracts, a DIAION HP-20 column can be used to capture non-polar and moderately polar compounds from an aqueous solution. chromforum.org The initial extract is loaded, and the column is first washed with water to remove highly polar impurities like sugars. Subsequently, a stepwise gradient of increasing methanol concentration in water is used to elute compounds of increasing hydrophobicity. nih.govchromforum.org This method is effective for cleaning up plant extracts and concentrating the desired phenolic compounds before final purification by HPLC. nih.gov

Reversed-Phase C18 Silica (B1680970) Gel: This is a common stationary phase for both open column and high-performance liquid chromatography. The silica is chemically bonded with C18 (octadecyl) hydrocarbon chains, creating a non-polar surface. This material is used to separate compounds based on their hydrophobicity, similar to DIAION HP-20. nih.gov It is particularly useful for fractionating crude extracts to isolate compounds of low to moderate polarity. nih.gov

HPLC is an indispensable tool for both the analysis and the final purification of galloylshikimic acids. hplcvials.com It offers high resolution and efficiency, which are crucial for separating structurally similar compounds.

Analytical HPLC is used for qualitative and quantitative analysis of the chemical composition of plant extracts and their fractions. metwarebio.com It employs columns with small inner diameters (typically 2.1–4.6 mm) and small particle sizes (3-5 µm) to achieve high separation efficiency and resolution. hplcvials.commetwarebio.com By running the extract through an analytical HPLC system, researchers can generate a chromatogram, which is a profile of the chemical constituents. semanticscholar.org Each peak in the chromatogram ideally represents a single compound. By comparing the retention times and UV spectra with those of known standards, compounds can be tentatively identified. semanticscholar.org This technique is crucial for monitoring the purification process and determining the presence and relative abundance of 3,4-Di-o-galloylshikimic acid in different fractions. nih.gov

The ultimate goal of isolating a pure compound is achieved using preparative or semi-preparative HPLC. thermofisher.com These techniques operate on the same principles as analytical HPLC but are scaled up to handle larger sample quantities. metwarebio.com

Semi-Preparative HPLC: This method serves as a bridge between analytical and large-scale preparative HPLC, utilizing columns with inner diameters typically ranging from 10 to 25 mm. metwarebio.com It is ideal for isolating milligram to gram quantities of a target compound, which is often sufficient for structural elucidation and biological activity studies. metwarebio.comscience.gov The isolation of various galloylquinic acid derivatives, including 3,4-di-O-galloylquinic acid, from Byrsonima fagifolia was successfully achieved using a single-step semi-preparative HPLC procedure. embrapa.br

Preparative HPLC: This is used for industrial-scale purification, involving large columns (30–100 mm inner diameter or more) and high flow rates to process gram to kilogram quantities of material. metwarebio.com

In both semi-preparative and preparative HPLC, fractions are collected as they elute from the column. The fractions corresponding to the peak of the target compound are then combined.

Table 2: Comparison of HPLC Techniques in the Study of Galloylshikimic Acids

| HPLC Type | Primary Purpose | Column Inner Diameter | Sample Load | Key Application Example | Reference |

|---|---|---|---|---|---|

| Analytical | Identification & Quantification | 2.1 - 4.6 mm | µg range | Profiling of phenolic compounds in Terminalia chebula extract. | nih.govmetwarebio.com |

| Semi-Preparative | Small-scale Purification | 10 - 25 mm | mg - g range | Isolation of 3,4-di-O-galloylquinic acid from B. fagifolia. | embrapa.brmetwarebio.com |

| Preparative | Large-scale Purification | > 30 mm | g - kg range | Industrial-scale extraction of high-purity compounds. | metwarebio.com |

High-Performance Liquid Chromatography (HPLC) Applications

Methodological Considerations for Purity Assessment

After isolation, assessing the purity of the compound is a critical final step. The purity of the collected fractions is typically re-assessed using analytical HPLC. A pure compound should appear as a single, sharp peak in the chromatogram under various conditions. metwarebio.com

For unequivocal identification and structural confirmation, spectroscopic methods are employed.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. semanticscholar.orgmdpi.com For 3,4-di-O-galloylshikimic acid, a molecular formula of C₂₁H₁₈O₁₃ was confirmed using this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HMQC, and HMBC) NMR experiments are the most powerful tools for elucidating the precise chemical structure. embrapa.br These techniques reveal the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the galloyl groups to the C-3 and C-4 positions of the shikimic acid core. embrapa.brnii.ac.jp

The combination of chromatographic purity data from HPLC and structural confirmation from MS and NMR provides the necessary evidence to confirm the successful isolation of pure 3,4-Di-o-galloylshikimic acid.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the complex structure of natural products like 3,4-Di-o-galloylshikimic acid. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecular architecture, including the core shikimic acid moiety and the attached galloyl substituents, can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum reveals the number of distinct protons and their immediate electronic surroundings. For 3,4-Di-o-galloylshikimic acid, the spectrum is expected to show characteristic signals for the shikimic acid core protons and the protons of the two galloyl groups. The protons on the shikimic acid ring would appear as multiplets in the aliphatic and olefinic regions, while the aromatic protons of the galloyl groups would typically manifest as singlets in the downfield region, characteristic of their symmetric nature. hmdb.caresearchgate.net The integration of these signals helps to confirm the presence of two galloyl moieties.

The ¹³C NMR spectrum complements the proton data by showing signals for all carbon atoms. Key signals include those for the carbonyl carbons of the ester linkages and the carboxylic acid, the aromatic carbons of the galloyl groups, and the sp² and sp³ hybridized carbons of the shikimic acid ring. hmdb.ca By comparing the observed chemical shifts with those of shikimic acid and gallic acid, the presence of these core components can be confirmed. researchgate.netresearchgate.net The downfield shift of the C3 and C4 signals of the shikimic acid core, compared to unsubstituted shikimic acid, would provide strong evidence for the attachment of the galloyl groups at these specific positions.

Table 1: Representative ¹H and ¹³C NMR Data for Shikimic Acid and Gallic Acid Moieties Note: Exact chemical shifts for 3,4-Di-o-galloylshikimic acid can vary based on solvent and instrumentation. This table provides typical reference values for the constituent parts.

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Shikimic Acid | H-2 | ~6.5 | C-1 (COOH) |

| H-3 | ~4.0 | C-2 | |

| H-4 | ~3.5 | C-3 | |

| H-5 | ~4.5 | C-4 | |

| H-6 | ~2.2, 2.8 | C-5 | |

| C-6 | |||

| Gallic Acid | H-2', H-6' | ~7.1 (s, 2H) | C-1' |

| C-2', C-6' | |||

| C-3', C-5' | |||

| C-4' | |||

| C-7' (C=O) |

Data compiled from typical values found in literature. hmdb.caresearchgate.nethmdb.ca

Two-dimensional NMR experiments are crucial for establishing the precise connectivity and stereochemistry of the molecule. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. researchgate.net In 3,4-Di-o-galloylshikimic acid, COSY spectra would reveal the spin system of the shikimic acid ring, showing correlations between adjacent protons (e.g., H-2 to H-6, H-3 to H-4, H-4 to H-5), confirming the integrity of the cyclohexene (B86901) ring structure. cornell.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹J-coupling). columbia.edulibretexts.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the signals of H-3 and H-4 to C-3 and C-4 of the shikimic acid core, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds (²J and ³J-couplings). columbia.edulibretexts.org For 3,4-Di-o-galloylshikimic acid, the key HMBC correlations would be between the protons on the shikimic acid ring (H-3 and H-4) and the carbonyl carbons of the two galloyl groups. These long-range correlations definitively establish the ester linkages at the C-3 and C-4 positions. embrapa.br

The relative stereochemistry of the substituents on the shikimic acid ring can be inferred from the coupling constants (J-values) in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space. mdpi.commdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively large and polar molecules like 3,4-Di-o-galloylshikimic acid with minimal fragmentation. The analysis is typically performed in negative ion mode due to the presence of acidic phenolic and carboxylic acid groups. In ESI-MS, 3,4-Di-o-galloylshikimic acid, with a molecular formula of C₂₁H₁₈O₁₃ and a molecular weight of 478.36 g/mol , typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 477.0672. sigmaaldrich.commdpi.comnih.govsigmaaldrich.com This accurate mass measurement is a critical first step in identifying the compound in a complex mixture.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., [M-H]⁻ at m/z 477) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. herbmedpharmacol.com

For 3,4-Di-o-galloylshikimic acid, the MS/MS spectrum of the [M-H]⁻ ion reveals characteristic losses related to its structure. Key fragment ions include:

Loss of a galloyl group (152 Da): This would result in an ion corresponding to mono-galloylshikimic acid.

Loss of a gallic acid moiety (170 Da): This cleavage generates a significant fragment.

Characteristic gallic acid fragments: A prominent ion at m/z 169.0135, corresponding to the deprotonated gallic acid molecule [gallic acid - H]⁻, is a key diagnostic marker. nih.gov

Decarboxylation of gallic acid: The fragment ion at m/z 125.0238 results from the loss of a carboxyl group (CO₂, 44 Da) from the gallic acid fragment. nih.gov

Table 2: Key MS/MS Fragmentation Data for 3,4-Di-o-galloylshikimic acid ([M-H]⁻)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Product Ion | Reference |

| 477.0672 | 325.0577 | 152 | [M-H-galloyl]⁻ | nih.gov |

| 477.0672 | 307.0452 | 170 | [M-H-gallic acid]⁻ | nih.gov |

| 477.0672 | 169.0135 | 308 | [gallic acid-H]⁻ | nih.gov |

| 169.0135 | 125.0238 | 44 | [gallic acid-H-CO₂]⁻ | nih.gov |

The combination of Ultra-High Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), is a powerful platform for the analysis of complex plant extracts. mdpi.comnih.gov UHPLC provides rapid and efficient separation of individual components in a mixture based on their physicochemical properties. ugr.es

The separated components then enter the QTOF-MS, which provides highly accurate mass measurements (typically with errors <5 ppm) for both the precursor and fragment ions. This high mass accuracy allows for the confident determination of the elemental composition of the parent molecule and its fragments. mdpi.comd-nb.info The coupling of Ion Mobility Spectrometry (IM) provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help to distinguish between isomers. nih.govunizar.es

In studies profiling the constituents of medicinal plants like Terminalia chebula, UHPLC/IM-QTOF-MS has been successfully used to identify 3,4-Di-o-galloylshikimic acid. nih.govnih.gov The technique relies on matching the retention time, the accurate mass of the [M-H]⁻ ion, and the MS/MS fragmentation pattern with those of an authentic standard or with data reported in the literature, enabling its unambiguous identification even at low concentrations within a complex matrix.

Complementary Spectroscopic Methods (e.g., UV-Vis, IR)

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the core structural data, other spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer valuable complementary information. These techniques are instrumental in confirming the presence of key chromophores and functional groups within the molecule.

UV-Vis spectroscopy is particularly useful for detecting the conjugated systems present in 3,4-Di-o-galloylshikimic acid. The presence of two galloyl moieties, which are derivatives of gallic acid, dictates its UV absorption profile. Gallic acid itself exhibits a characteristic absorbance maximum (λmax) around 270 nm. researchgate.net In studies analyzing plant extracts containing galloylshikimic acid derivatives, detection wavelengths are commonly set at 254 nm and 270 nm. mdpi.com For instance, in the analysis of compounds from Caesalpinia ferrea, digalloylshikimic acid was found to have a UV absorption maximum at 276 nm. mdpi.com This corresponds to the π → π* electronic transitions within the benzene (B151609) rings of the galloyl groups.

Infrared (IR) spectroscopy provides critical information about the specific functional groups present in the molecule. The spectrum of 3,4-Di-o-galloylshikimic acid is characterized by absorption bands corresponding to its hydroxyl (O-H), carboxylic acid (C=O), aromatic ring (C=C), and ester (C-O) functionalities. The broad O-H stretching band is expected due to the multiple phenolic and alcoholic hydroxyl groups, as well as the carboxylic acid OH. The carbonyl (C=O) stretching vibrations from the ester linkages and the carboxylic acid group are prominent in the spectrum.

Table 1: Characteristic Infrared (IR) Absorption Bands for 3,4-Di-o-galloylshikimic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenols, Alcohols) | Stretching | 3200-3500 | Strong, Broad |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Very Broad |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1690-1760 | Strong |

| C=O (Ester) | Stretching | 1715-1750 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-O (Ester, Acid, Ether) | Stretching | 1000-1300 | Strong |

| C-O-H | Bending | 1395-1440 | Medium |

Note: The exact positions of the peaks can vary based on the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding. pg.edu.pllibretexts.org

Computational Approaches to Structural Confirmation and Prediction (e.g., Molecular Networking, In-house Library Searches)

Modern analytical workflows heavily rely on computational tools to rapidly identify known compounds and predict the structures of new ones from complex datasets, such as those generated by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Molecular Networking

A powerful computational method for organizing and interpreting tandem mass spectrometry (MS/MS) data is feature-based molecular networking (FBMN). frontiersin.org This approach visualizes MS/MS data as a network where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. lcms.cz Compounds with similar core scaffolds cluster together, facilitating the identification of analogues and known compounds within a large dataset.

In a global profiling study of the constituents in Chebulae Fructus, an integrative strategy using UHPLC-MS/MS and molecular networking on the Global Natural Products Social Molecular Networking (GNPS) platform was employed. mdpi.comnih.gov This analysis successfully identified 3,4-di-O-galloylshikimic acid within a large chemical family of tannins and related phenolics. nih.gov The process involves acquiring high-resolution MS and MS/MS data, which is then uploaded to the GNPS server. The networking algorithm clusters molecules based on the similarity of their fragmentation patterns, allowing for the propagation of annotations from known to unknown but structurally related compounds. nih.gov

In-house Library Searches and Fragmentation Analysis

The identification of 3,4-di-O-galloylshikimic acid is also greatly accelerated by comparing its experimental MS/MS spectrum against curated in-house or public spectral libraries. nih.gov The fragmentation pattern is highly characteristic. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 477. A key fragmentation pathway involves the neutral loss of a galloyl moiety (152 Da), resulting in a prominent fragment ion at m/z 325. mdpi.comnih.gov This fragment corresponds to mono-galloyl shikimic acid. Further fragmentation can lead to the characteristic ion of deprotonated gallic acid at m/z 169. mdpi.comnih.gov

An innovative strategy termed "Key Ion Diagnostics–Neutral Loss Filtering" (KID-NLF) has been used to rapidly profile the chemical constituents of Terminalia chebula. nih.gov This method involves creating a diagnostic ion database based on the known fragmentation patterns of compounds reported in the genus. By filtering the data for characteristic neutral losses (e.g., 152 Da for a galloyl group) and key fragment ions (e.g., m/z 169 for gallic acid), the system rapidly pinpoints and identifies compounds like 3,4-di-O-galloylshikimic acid from a complex UPLC-Q-TOF/MS dataset. nih.gov This approach significantly enhances the reliability and speed of structural elucidation.

Table 2: High-Resolution Mass Spectrometry Data for 3,4-Di-o-galloylshikimic acid

| Parameter | Observation | Source |

| Molecular Formula | C₂₁H₁₈O₁₃ | nih.gov |

| Ionization Mode | Negative ESI | nih.gov |

| Precursor Ion [M-H]⁻ | m/z 477.0672 | nih.gov |

| Key MS/MS Fragment Ions [M-H]⁻ | m/z 325.0577 ([M-H-galloyl]⁻) | nih.gov |

| m/z 169.0135 ([gallic acid-H]⁻) | nih.gov | |

| m/z 125.0238 ([gallic acid-H-CO₂]⁻) | nih.gov |

Biosynthesis and Metabolic Pathways of Galloylshikimic Acids

The Shikimate Pathway as a Precursor to Aromatic Amino Acids and Phenolic Compounds

The shikimate pathway is a central metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of phenolic compounds. gacbe.ac.ingoogle.com This pathway serves as a crucial link between primary carbohydrate metabolism and the production of a vast range of secondary metabolites. oup.com The process initiates with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). gacbe.ac.ingoogle.com

Through a series of seven enzymatic reactions, DAHP is converted to chorismic acid, which stands as a key branch-point intermediate. gacbe.ac.inresearchgate.net From chorismate, the pathway diverges to produce the essential aromatic amino acids, which are not only vital for protein synthesis but also serve as precursors for numerous other compounds. oup.comresearchgate.net Furthermore, intermediates of the shikimate pathway, particularly shikimic acid and 3-dehydroshikimic acid, are siphoned off to produce a diverse group of phenolic compounds, including flavonoids, lignans, and hydrolyzable tannins. researchgate.netresearchgate.net The regulation of this pathway is intricate, often induced by various biotic and abiotic stresses such as pathogen attack, UV radiation, and nutrient limitation, highlighting its importance in plant defense and adaptation. google.comresearchgate.net

Table 1: Key Enzymes and Intermediates in the Shikimate Pathway

| Intermediate | Enzyme | Product |

| Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| DAHP | 3-dehydroquinate synthase | 3-dehydroquinate (DHQ) |

| 3-dehydroquinate (DHQ) | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |

| 3-dehydroshikimate (DHS) | Shikimate dehydrogenase | Shikimic acid |

| Shikimic acid | Shikimate kinase | Shikimate-3-phosphate |

| Shikimate-3-phosphate + PEP | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 5-enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate synthase | Chorismic acid |

Biosynthesis of Gallic Acid and its Role in Esterification

Gallic acid, a fundamental component of many hydrolyzable tannins, is primarily synthesized via the shikimate pathway. researchgate.net One major route for its formation involves the dehydrogenation of 3-dehydroshikimic acid, an intermediate in the shikimate pathway. researchgate.netresearchgate.net This conversion can be catalyzed by the enzyme shikimate dehydrogenase (SDH), which facilitates the production of gallic acid from 3-dehydroshikimate. oup.com In some plants, such as tea (Camellia sinensis), tracer experiments have suggested that gallic acid can also be formed through a pathway involving phenylpropanoids, although the direct dehydrogenation of shikimate pathway intermediates is considered a more direct route. tandfonline.com

Once synthesized, gallic acid plays a crucial role as the building block for a wide variety of secondary metabolites through the process of esterification. nih.gov This involves the formation of an ester bond between the carboxylic acid group of gallic acid and a hydroxyl group of another molecule, most commonly a sugar like glucose or a polyol like quinic or shikimic acid. researchgate.net These galloyl esters are the precursors to more complex hydrolyzable tannins. The initial and critical step in the biosynthesis of many gallotannins is the esterification of gallic acid with UDP-glucose to form 1-O-galloyl-β-D-glucose, also known as β-glucogallin. utu.finih.gov

Enzymatic Galloylation and Positional Specificity in Ester Formation

The process of attaching galloyl groups to a core molecule, known as galloylation, is a highly specific enzymatic process. In the biosynthesis of gallotannins, the formation of galloyl esters does not occur randomly but follows a distinct and ordered sequence, demonstrating remarkable positional specificity. utu.firesearchgate.net This specificity is dictated by a class of enzymes called acyltransferases. researchgate.netpnas.org

Enzyme studies, particularly in oak and sumac, have elucidated that the biosynthesis of gallotannins proceeds through a series of position-specific galloylation steps. researchgate.net The initial galloylation typically occurs at the 1-O-position of a glucose core, forming β-glucogallin. utu.fi Subsequent galloylations are then directed to other specific hydroxyl groups on the glucose molecule. Research has shown a general order of galloylation to be 1 > 6 > 2 > 3 ≥ 4 on the glucose core. utu.fi This means that after the initial galloylation at the 1-position, the 6-position is preferentially galloylated, followed by the 2-position, and so on. This enzymatic control ensures the precise assembly of complex gallotannin structures. utu.fi

Role of 1-O-galloyl-β-D-glucose (β-glucogallin) as an Acyl Donor in Gallotannin Assembly

A pivotal discovery in the biosynthesis of gallotannins was the identification of 1-O-galloyl-β-D-glucose (β-glucogallin) as the primary acyl donor for subsequent galloylation reactions. utu.firesearchgate.net While free gallic acid is used to form β-glucogallin from UDP-glucose, further galloylations in the assembly of gallotannins utilize β-glucogallin itself as the source of the galloyl group. utu.finih.gov This was a significant finding, as it was previously thought that a CoA-activated form of gallic acid might be involved, similar to other acyl transfer reactions in plant metabolism.

The enzymatic transfer of the galloyl group from β-glucogallin to an acceptor molecule is catalyzed by specific acyltransferases. researchgate.netpnas.org For example, the formation of 1,6-di-O-galloyl-β-D-glucose requires two molecules of β-glucogallin; one acts as the galloyl donor and the other as the acceptor. utu.fi This mechanism, where a galloylglucose ester serves as the "activated" form for subsequent galloylation, is a recurring theme in the biosynthesis of hydrolyzable tannins. nih.gov This process allows for the systematic and controlled addition of galloyl units to build up the complex structures of gallotannins, such as the precursor to many hydrolyzable tannins, 1,2,3,4,6-penta-O-galloyl-β-D-glucose. nih.gov

Proposed Enzymatic Mechanisms for Di-galloylation of Shikimic Acid

While the biosynthesis of gallotannins based on a glucose core has been extensively studied, the specific enzymatic mechanisms for the di-galloylation of shikimic acid to form compounds like 3,4-di-O-galloylshikimic acid are less well-defined. However, based on the established principles of gallotannin biosynthesis, a plausible pathway can be proposed.

It is hypothesized that the di-galloylation of shikimic acid would also involve specific acyltransferases and an activated galloyl donor, likely β-glucogallin. The proposed mechanism would proceed in a stepwise manner:

First Galloylation: An acyltransferase would catalyze the transfer of a galloyl group from β-glucogallin to a specific hydroxyl group on the shikimic acid molecule, forming a mono-galloylshikimic acid intermediate (e.g., 3-O-galloylshikimic acid or 4-O-galloylshikimic acid). The positional specificity of this initial acylation would be determined by the specific enzyme involved.

Second Galloylation: A second, likely distinct, acyltransferase would then catalyze the transfer of another galloyl group from a second molecule of β-glucogallin to a different hydroxyl group on the mono-galloylshikimic acid intermediate. This would result in the formation of a di-galloylshikimic acid, such as 3,4-di-O-galloylshikimic acid.

This proposed mechanism is consistent with the known principles of enzymatic galloylation, which emphasize positional specificity and the use of β-glucogallin as the acyl donor. The existence of various di- and tri-galloylshikimic acids in nature, such as 3,5-di-O-galloylshikimic acid and 3,4,5-tri-O-galloylshikimic acid, suggests the presence of a suite of acyltransferases with differing positional specificities for the shikimic acid core. ontosight.aiontosight.ai Further research is needed to isolate and characterize the specific enzymes responsible for the di-galloylation of shikimic acid.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 3,4-Di-O-galloylshikimic acid

A total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, for 3,4-di-O-galloylshikimic acid is not extensively documented in scientific literature. This is largely due to two factors: the molecule's inherent structural complexity and the ready availability of its core chiral building block, shikimic acid, from natural sources like the Chinese star anise (Illicium anisatum). nih.gov

The challenges in a de novo total synthesis are significant. They include the stereocontrolled construction of the cyclohexene (B86901) ring with its three contiguous chiral centers and the regioselective installation of two galloyl ester groups onto the C3 and C4 hydroxyls, while leaving the C5 hydroxyl free. Such an undertaking would necessitate a lengthy and sophisticated synthetic sequence involving advanced stereoselective reactions and a robust protecting group strategy to differentiate the various hydroxyl groups and the carboxylic acid. wikipedia.orgorganic-chemistry.org

In nature, the compound is formed via the shikimate pathway, a metabolic route used by plants and microorganisms. wikipedia.org This pathway produces shikimic acid, which is a precursor to gallic acid. nih.govnih.gov Subsequent enzymatic esterification steps, catalyzed by specific glucosyltransferases and acyltransferases, lead to the formation of various gallotannins, including galloylated shikimic acid derivatives. nih.gov

Semisynthetic Modifications and Analog Preparation

A more practical and widely employed strategy for producing 3,4-di-O-galloylshikimic acid and its analogs is semisynthesis, which starts with the naturally abundant shikimic acid. lookchem.com This approach circumvents the difficult task of creating the chiral shikimate core and instead focuses on the chemical challenge of selective esterification.

The primary obstacle in the semisynthesis is the selective acylation of the C3 and C4 hydroxyl groups of the shikimic acid core, which also contains a C5 hydroxyl group and a C1 carboxylic acid. To achieve the desired 3,4-digalloylated product, a precise strategy involving the use of protective groups is required to temporarily block the reactivity of the C5 hydroxyl and the carboxylic acid. wikipedia.orgorganic-chemistry.org

A plausible semisynthetic route would involve the following key steps:

Orthogonal Protection: The C5 hydroxyl and C1 carboxylic acid of shikimic acid are protected using groups that can be removed under different conditions than the protecting groups on the gallic acid moiety. For instance, the carboxylic acid could be converted to a methyl or benzyl (B1604629) ester, and the C5 hydroxyl could be protected with a silyl (B83357) ether like TBDMS (tert-butyldimethylsilyl).

Gallic Acid Preparation: Gallic acid is prepared for coupling by protecting its three phenolic hydroxyls, often as acetyl esters or benzyl ethers, and converting its carboxylic acid to a more reactive form, such as an acyl chloride (e.g., tri-O-acetylgalloyl chloride).

Esterification (Acylation): The protected shikimic acid derivative, with free hydroxyls at C3 and C4, is reacted with the prepared galloyl chloride. This reaction, typically carried out in the presence of a base like pyridine, forms the desired ester linkages at the C3 and C4 positions.

Deprotection: In the final step, all protecting groups are removed from both the shikimate core and the galloyl moieties to yield the final product, 3,4-di-O-galloylshikimic acid.

The preparation of analogs can be readily achieved by substituting the protected galloyl chloride in the esterification step with other protected acyl chlorides, such as caffeoyl, feruloyl, or simple benzoyl derivatives.

Table 1: Plausible Semisynthetic Scheme for 3,4-Di-O-galloylshikimic acid

| Step | Description | Key Reagents | Purpose |

| 1 | Protection of Shikimic Acid | Methanol (B129727), Acid Catalyst; TBDMS-Cl, Imidazole | Protects the C1-carboxylic acid as a methyl ester and the C5-hydroxyl as a silyl ether. |

| 2 | Preparation of Acyl Donor | Acetic Anhydride; Thionyl Chloride (SOCl₂) | Protects the hydroxyls of gallic acid as acetates and converts the carboxylic acid to a reactive acyl chloride. |

| 3 | Regioselective Esterification | Protected Shikimic Acid, Tri-O-acetylgalloyl chloride, Pyridine | Couples the galloyl groups to the C3 and C4 hydroxyls of the shikimate core. |

| 4 | Global Deprotection | Sodium Methoxide (NaOMe); Lithium Hydroxide (B78521) (LiOH) | Removes all acetyl and ester protecting groups to yield the final pure compound. |

Derivatization for Structure-Activity Relationship Studies

Derivatization is the process of chemically modifying a molecule to create related structures, known as derivatives. For 3,4-di-O-galloylshikimic acid, this is a powerful tool for conducting structure-activity relationship (SAR) studies. SAR studies aim to systematically alter different parts of the molecule to understand which functional groups are essential for its biological activity (the pharmacophore) and to potentially develop analogs with enhanced potency or selectivity.

Given the known biological activities of galloyl shikimates, such as antioxidant and anti-HIV effects, SAR studies are critical for optimizing these properties. scielo.br Key derivatization strategies focus on the main functional groups of the molecule: the galloyl moieties, the shikimate core hydroxyls, and the carboxylic acid.

Role of the Galloyl Groups: The number and position of the galloyl groups are critical. A study comparing the free-radical scavenging activity of galloyl shikimic acids found that 3,4-di-O-galloyl shikimic acid had stronger activity than 3-O-galloyl shikimic acid, indicating that the addition of the second galloyl group enhances antioxidant capacity. calameo.com To further probe this, derivatives could be synthesized where the galloyl groups are replaced by other acyl groups with a different number or pattern of hydroxyls (e.g., 3,4-dihydroxybenzoyl or 4-hydroxybenzoyl groups).

Role of the Shikimate Core: The free C5 hydroxyl on the shikimate ring can be derivatized (e.g., through etherification or esterification) to determine its role in activity. Its steric and hydrogen-bonding capabilities could be crucial for receptor binding.

Role of the Carboxylic Acid: The C1-carboxylic acid is a key feature. Its importance can be tested by converting it into an ester (e.g., a methyl or ethyl ester) or an amide. One study demonstrated that the ethyl esterification of shikimic acid significantly reduced its inhibitory effect on the α-amylase enzyme, suggesting the negatively charged carboxylate is vital for that specific interaction. a-z.lu

Table 2: Derivatization Strategies for SAR Studies of 3,4-Di-O-galloylshikimic acid

| Target Functional Group | Derivatization Strategy | Example Derivative | Rationale |

| Galloyl Phenolic Hydroxyls | Methylation (Etherification) | 3,4-Di-O-(3,4,5-trimethoxybenzoyl)shikimic acid | To investigate the necessity of the free phenolic hydroxyls for activity (e.g., hydrogen bonding, antioxidant capacity). |

| Shikimate C5-Hydroxyl | Acetylation (Esterification) | 5-O-Acetyl-3,4-di-O-galloylshikimic acid | To determine if a free C5-hydroxyl is required for biological interactions. |

| Shikimate C1-Carboxylic Acid | Esterification | Methyl 3,4-di-O-galloylshikimate | To assess the importance of the acidic proton and the negative charge of the carboxylate for activity. a-z.lu |

| Galloyl Group | Replacement with other acyl groups | 3,4-Di-O-caffeoylshikimic acid | To evaluate the specific contribution of the 3,4,5-trihydroxybenzoyl (galloyl) structure compared to other phenolic acids. |

Biological Activities and Pharmacological Potential in Vitro and Non Human in Vivo Studies

Antioxidant and Free Radical Scavenging Activities

3,4-Di-o-galloylshikimic acid has been investigated for its antioxidant properties through various laboratory assays. These studies aim to determine its capacity to neutralize harmful free radicals, which are implicated in cellular damage and various disease processes.

The antioxidant potential of 3,4-Di-o-galloylshikimic acid has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical inhibition assay. This method measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

In one comparative study, 3,4-Di-o-galloylshikimic acid demonstrated significant inhibitory activity against the DPPH radical. calameo.com Its potency was found to be higher than that of its counterpart, 3-O-galloyl shikimic acid, which has only one galloyl group. calameo.com The half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit 50% of the DPPH radical, was used to quantify this activity. The lower the IC50 value, the higher the antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of Galloylshikimic Acids

| Compound | IC50 (µM) |

|---|---|

| 3-O-Galloyl shikimic acid | 4.91 |

| 3,4-Di-o-galloylshikimic acid | **< 4.91*** |

The study noted that the activity of 3,4-di-O-galloyl shikimic acid was higher than that of 3-O-galloyl shikimic acid, indicating a lower IC50 value, though a precise figure was not provided in the comparative text. calameo.com

This increased activity is attributed to the presence of the additional galloyl group in its structure. calameo.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals, which are a common type of reactive oxygen species in the body. activeconceptsllc.com Despite a review of the scientific literature, no studies were found that specifically evaluated the ORAC of pure 3,4-Di-o-galloylshikimic acid. Therefore, its activity in this specific assay remains uncharacterized.

The antioxidant potency of galloylshikimic acids is strongly influenced by the number of galloyl groups attached to the shikimic acid core. Research demonstrates a clear structure-activity relationship where an increase in galloyl moieties leads to enhanced antioxidant activity. calameo.com

A direct comparison using the DPPH radical scavenging assay showed that 3,4-di-O-galloylshikimic acid is a more potent free-radical scavenger than 3-O-galloyl shikimic acid. calameo.com The addition of a second galloyl group at the C-4 position significantly increases its ability to inhibit the DPPH radical, resulting in a lower IC50 value. calameo.com This finding is consistent with observations for other gallotannins, where antioxidant activity increases with the number of galloyl groups. calameo.com

Antiviral Activities

Research into the anti-HIV properties of galloylshikimic acid derivatives has primarily focused on the isomer 3,5-di-O-galloylshikimic acid . Multiple studies have identified this specific compound as an inhibitor of HIV replication.

In studies using H9 lymphocyte cells, 3,5-di-O-galloylshikimic acid was shown to inhibit HIV replication with little cytotoxicity. It was found to be one of the more effective inhibitors among a series of tannins evaluated. The proposed mechanism for this class of tannins is the inhibition of virus-cell interactions by binding to virions, thereby preventing infection.

While 3,4-Di-o-galloylshikimic acid has been identified in plant extracts known for general virustatic properties, the specific in vitro studies demonstrating direct anti-HIV activity have centered on the 3,5-di-O-galloyl isomer. nih.gov

Antimicrobial and Antifungal Activities

The antifungal potential of 3,4-Di-o-galloylshikimic acid has been assessed as part of broader screenings of tannin compounds. In one such study evaluating 27 related tannins, the group of compounds was found to possess generally high anticryptococcal activity against the yeast Cryptococcus neoformans. researchgate.net However, the specific contribution or individual efficacy of 3,4-Di-o-galloylshikimic acid was not detailed. researchgate.net

Table 1: Antifungal Activity Profile for a Group of Tannins Including 3,4-Di-o-galloylshikimic acid

| Microorganism | Activity of the Tested Group | Specific Data for 3,4-Di-o-galloylshikimic acid |

| Cryptococcus neoformans | Fairly High | Not Individually Reported researchgate.net |

Table 2: Antibacterial Activity Profile against Gram-Negative Bacteria

| Bacterial Type | Finding | Source |

| Gram-Negative Bacteria (general) | Weak to moderate activity (as part of a group of 27 tannins) | researchgate.net |

| Gram-Negative Test Bacteria | No activity observed from plant extracts containing the compound | researchgate.net |

Enzyme Inhibition Studies

The compound 3,4-Di-o-galloylshikimic acid has been identified in plants such as Terminalia chebula, which have been studied for their potential to inhibit cholinesterase enzymes. nih.govnih.gov However, in a study that screened and identified 26 potential acetylcholinesterase (AChE) inhibitors from Terminalia chebula fruits, 3,4-Di-o-galloylshikimic acid was not listed among the active compounds. nih.gov This suggests a lack of significant inhibitory activity against AChE under the conditions of that specific assay.

Table 3: Acetylcholinesterase (AChE) Inhibition Profile

| Source Plant Screened | Active Inhibitors Identified | Was 3,4-Di-o-galloylshikimic acid Identified as an Inhibitor? |

| Terminalia chebula | 26 compounds (e.g., corilagin, chebulagic acid, ellagic acid) | No nih.gov |

Tyrosinase Inhibition

3,4-Di-o-galloylshikimic acid has demonstrated notable inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibition of this enzyme is a primary strategy for controlling pigmentation. Gallic acid, a component of 3,4-Di-o-galloylshikimic acid, is known to inhibit the diphenolase activity of mushroom tyrosinase, although with a relatively high IC50 value of 4500 μM, which is significantly less potent than kojic acid. mdpi.com The structure of inhibitors, particularly the presence of hydroxyl groups, plays a crucial role in their ability to chelate copper within the enzyme's active site, thereby blocking its function. mdpi.com

Inhibition of Other Metabolic Enzymes (e.g., α-glucosidase, α-amylase)

The inhibitory effects of 3,4-Di-o-galloylshikimic acid and related compounds extend to key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are therapeutic targets for managing postprandial hyperglycemia. mdpi.comfrontiersin.org

α-Glucosidase Inhibition: Extracts containing galloylshikimic acid have shown potential in inhibiting carbohydrate-digesting enzymes. unime.it Studies on various plant extracts have identified compounds like gallic acid and its derivatives as inhibitors of α-glucosidase. researchgate.netfrontiersin.org For instance, the inhibitory activity of gallic acid is influenced by its structural characteristics. researchgate.net The inhibitory concentration (IC50) for α-glucosidase by various related compounds can vary significantly, demonstrating the importance of specific structural features for potent inhibition. mdpi.commdpi.com

α-Amylase Inhibition: Inhibition of α-amylase is another strategy to control blood glucose levels by slowing the breakdown of complex carbohydrates. frontiersin.org Plant-derived compounds, including tannins and flavonoids, have been shown to inhibit α-amylase. mdpi.comsochob.cl The effectiveness of this inhibition can differ greatly among various plant extracts and their constituent compounds. mdpi.com

Table 1: Inhibitory Activity of Related Compounds on Metabolic Enzymes

| Compound/Extract | Target Enzyme | IC50 Value | Source |

| Gallic Acid | Mushroom Tyrosinase (diphenolase) | 4500 µM | mdpi.com |

| Arbutus pavarii Leaf Ethyl Acetate Fraction | α-Glucosidase | 4.93 µg/mL | mdpi.com |

| Prunus domestica Fruit Extract (cv. Ś34) | α-Amylase | 2.63 mg/mL | mdpi.com |

| Prunus domestica Fruit Extract (cv. Ś12) | α-Glucosidase | 0.19 mg/mL | mdpi.com |

Mechanisms of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

The way in which a compound inhibits an enzyme is crucial to understanding its pharmacological potential. Enzyme inhibitors can act through various mechanisms, which are broadly classified as competitive, non-competitive, uncompetitive, or mixed-type. ekb.eg

Competitive Inhibition: In this mechanism, the inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. ekb.eg Many flavonols, for example, act as competitive inhibitors of tyrosinase due to their ability to chelate the copper in the active site. mdpi.comnih.gov

Non-competitive Inhibition: A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site other than the active site. ekb.eg Some α-amylase inhibitors have been identified as non-competitive. plantprotection.pl

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. ekb.eg

Mixed-type Inhibition: Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. ekb.eg Baicalein, a hydroxyflavone, has been shown to inhibit tyrosinase through a mixed-type mechanism. nih.gov

The specific mechanism of inhibition for 3,4-Di-o-galloylshikimic acid itself requires further detailed kinetic studies to be fully elucidated.

Anti-Inflammatory Potential

3,4-Di-o-galloylshikimic acid is recognized for its potential anti-inflammatory properties. sigmaaldrich.com This activity is often associated with the presence of galloyl groups in its structure. ontosight.ai Phenolic acids, as a class of compounds, are known to play a significant role in managing inflammatory diseases by modulating various molecular pathways. nih.gov For instance, some polyphenols can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govtec.mx Extracts containing 3,5-Di-O-galloylshikimic acid have been shown to inhibit nitric oxide production by 20% to 68% in a murine macrophage cell line. tec.mx Related galloyl compounds have also been studied for their ability to induce the expression of genes for inducible nitric oxide synthase (iNOS) and various cytokines in macrophages. researchgate.net

Anti-Tumor and Anti-Cancer Research

Research has indicated that 3,4-Di-o-galloylshikimic acid possesses potential anti-tumor and anti-cancer properties. sigmaaldrich.com It has been shown to synergistically enhance the anticancer activity of other therapeutic agents, such as HDAC inhibitors, in colon cancer cells. sigmaaldrich.com The broader family of gallic acid and its derivatives has been investigated for various anticancer effects. biomolther.org For example, gallic acid itself has demonstrated the ability to inhibit the proliferation of lung cancer cells and induce apoptosis. biomolther.org In a study on various cell lines, a preparation containing di-galloyl-shikimic acid was most effective in reducing the viability of DLD-1, Caco-2, and MCF-7 cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of a Preparation Containing Di-galloyl-shikimic acid

| Cell Line | Effect |

| DLD-1 (Colon Cancer) | High reduction in viability |

| Caco-2 (Colon Cancer) | High reduction in viability |

| MCF-7 (Breast Cancer) | High reduction in viability |

Source: nih.gov

Other Biological Activities (e.g., Anticoagulant, Antidiabetic)

Beyond the activities previously mentioned, 3,4-Di-o-galloylshikimic acid and related compounds have been explored for other potential therapeutic benefits.

Anticoagulant Activity: Aqueous extracts of plants containing galloyl derivatives have been shown to possess anticoagulant properties. nih.gov These extracts can significantly prolong prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) at specific concentrations, indicating an effect on the blood coagulation cascade. nih.gov

Antidiabetic Activity: The inhibition of α-amylase and α-glucosidase, as discussed in section 7.4.3, is a primary mechanism for the antidiabetic potential of this compound. unime.itnih.gov By slowing carbohydrate digestion, these inhibitors can help manage postprandial hyperglycemia. mdpi.com Tannins, a class of compounds that includes galloyl derivatives, are known to enhance insulin (B600854) signaling pathways and reduce the intestinal absorption of glucose. sochob.cl Furthermore, compounds like 1,2,3,4,6-penta-O-galloyl-D-glucopyranose (PGG) have been shown to mimic insulin by activating glucose transport signaling pathways. nih.gov

Mechanisms of Action at Cellular and Molecular Levels

Interaction with Viral Targets and Host Cell Receptors (e.g., HIV gp120, CD4)

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its lifecycle, initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells. scielo.brnih.govnih.gov This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (either CCR5 or CXCR4), which in turn facilitates the fusion of the viral and cellular membranes, allowing the viral contents to enter the cell. nih.gov

Research has indicated that various tannins and their derivatives can interfere with this process. While direct studies on 3,4-Di-o-galloylshikimic acid are limited, evidence from closely related compounds suggests a likely mechanism of action. For instance, tannins are thought to inhibit virus-cell interactions. nih.govscispace.com Some reports suggest that this class of compounds may bind tightly to virions, thereby inactivating them and preventing infection. google.com

A study on a structurally similar compound, 3,4,5-tri-O-galloylquinic acid (3,4,5-TGQA), demonstrated that it selectively inhibits HIV replication by interacting with gp120, which blocks the virus's ability to bind to the CD4 receptor. researchgate.net This mode of action, preventing the initial attachment of the virus to the host cell, is a key strategy for entry inhibitors. Given the structural similarities, it is plausible that 3,4-Di-o-galloylshikimic acid employs a comparable mechanism, interfering with the gp120-CD4 binding event. This is further supported by computational docking studies on other phenolic compounds that show binding to the CD4-binding site of gp120. mdpi.comjppres.com

| Compound | Reported Anti-HIV Activity | Potential Mechanism | Reference |

| 3,5-di-O-galloylshikimic acid | Inhibited HIV replication in H9 lymphocytes. nih.gov | Appears to inhibit virus-cell interactions. nih.govscispace.com | nih.govscispace.com |

| 1,3,4-tri-O-galloylquinic acid | Inhibited HIV replication in H9 lymphocytes. nih.gov | Appears to inhibit virus-cell interactions. nih.gov | nih.gov |

| 3,4,5-tri-O-galloylquinic acid | Selective inhibitor of HIV replication. thieme-connect.com | Non-competitively suppresses HIV RT by interaction with gp120 to block virus binding to CD4 receptor. researchgate.net | researchgate.netthieme-connect.com |

Molecular Interactions with Enzymes leading to Inhibition

Beyond interfering with viral entry, 3,4-Di-o-galloylshikimic acid and related compounds have been shown to inhibit key viral enzymes, particularly HIV reverse transcriptase (RT). HIV RT is crucial for the virus as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.gov

Several studies have demonstrated the inhibitory effects of tannins, including gallo- and ellagitannins, on HIV RT. nih.govresearchgate.net Specifically, 3,5-di-O-galloyl-shikimic acid, an isomer of the subject compound, was found to inhibit HIV replication, and this activity was linked in part to the inhibition of HIV RT. nih.govresearchgate.net While the exact kinetics for 3,4-Di-o-galloylshikimic acid have not been detailed, the mechanism for the related digallic acid has been described as partially competitive with respect to the template-primer and non-competitive with the triphosphate substrate, dTTP. researchgate.net This suggests that the molecule may bind to a site on the enzyme that is distinct from the active site for nucleotide binding but may overlap with the binding site for the nucleic acid template.

The inhibitory potential of galloyl-containing compounds is not limited to HIV enzymes. For instance, in silico studies have suggested that 3,5-Di-O-galloylshikimic acid could act as an inhibitor of the main protease (Mpro) of SARS-CoV-2.

| Compound | Target Enzyme | Inhibitory Effect | Reference |

| 3,5-di-O-galloyl-shikimic acid | HIV Reverse Transcriptase | Inhibits enzyme activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Punicalin | HIV Reverse Transcriptase | ID50 of 8 µM. nih.gov | nih.gov |

| Punicacortein C | HIV Reverse Transcriptase | ID50 of 5 µM. nih.gov | nih.gov |

| Digallic acid | HIV Reverse Transcriptase | Ki value of 0.58 µM. researchgate.net | researchgate.net |

Modulation of Cellular Signaling Pathways

The biological effects of 3,4-Di-o-galloylshikimic acid also extend to the modulation of intracellular signaling pathways, particularly those involved in inflammation. Chronic inflammation is a hallmark of many diseases, and key pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of this process. thno.orgfrontiersin.orgcreative-diagnostics.com

The NF-κB pathway is a critical regulator of immune and inflammatory responses. creative-diagnostics.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. thno.orgfrontiersin.org Gallic acid, the parent compound of the galloyl moieties in 3,4-Di-o-galloylshikimic acid, has been shown to ameliorate inflammation by inhibiting the NF-κB pathway. nih.gov It is likely that 3,4-Di-o-galloylshikimic acid exerts similar anti-inflammatory effects through the modulation of this pathway.

The MAPK pathways, including ERK, JNK, and p38, are another set of crucial signaling cascades that regulate a wide range of cellular processes, including inflammation, stress responses, and cell proliferation. scienceopen.complos.org Studies on other phenolic acids, such as caffeic acid, have demonstrated the ability to inhibit the JNK/MAPK pathway. semanticscholar.org This suggests that 3,4-Di-o-galloylshikimic acid may also exert its biological effects by interfering with MAPK signaling.

Role in Oxidative Stress Mitigation and Free Radical Neutralization

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to detoxify these reactive products through antioxidant defenses. embrapa.br This imbalance can lead to cellular damage, contributing to a variety of diseases. embrapa.br Phenolic compounds, including gallic acid and its derivatives, are well-known for their potent antioxidant properties. ontosight.ai

The antioxidant capacity of 3,4-Di-o-galloylshikimic acid is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups on the galloyl moieties. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. researchgate.net This free radical scavenging activity has been demonstrated for many related compounds using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. bioline.org.brresearchgate.netnih.govnih.gov

| Antioxidant Assay | General Finding for Related Phenolic Compounds | Underlying Mechanism |

| DPPH Radical Scavenging | Effective scavenging of the stable DPPH free radical. bioline.org.brnih.gov | Hydrogen atom donation from phenolic hydroxyl groups. |

| ABTS Radical Scavenging | Potent scavenging of the ABTS radical cation. researchgate.netnih.gov | Electron transfer to neutralize the radical. |

| Lipid Peroxidation Inhibition | Protection against the oxidation of lipids in model systems. nih.govresearchgate.net | Interruption of the free radical chain reaction of lipid peroxidation. |

Structure-Mechanism Correlations

The diverse biological activities of 3,4-Di-o-galloylshikimic acid are intrinsically linked to its molecular structure. The key structural features that dictate its mechanisms of action are the shikimic acid core and the two galloyl groups attached at the 3 and 4 positions.

Similarly, the antioxidant and free-radical-scavenging properties are a direct consequence of the phenolic nature of the galloyl groups. researchgate.net The number and position of the hydroxyl groups are critical for this activity. The 3,4,5-trihydroxy substitution pattern on the galloyl rings is particularly effective at stabilizing and delocalizing the unpaired electron of a radical species after hydrogen donation.

Structure-activity relationship studies on gallic acid derivatives have also highlighted the importance of hydrophobicity. nih.gov The balance between the hydrophilic hydroxyl groups and the more lipophilic carbon framework of the molecule influences its ability to cross cellular membranes and interact with intracellular targets. The specific esterification pattern of the galloyl groups to the shikimic acid core in 3,4-Di-o-galloylshikimic acid fine-tunes this hydrophilic-lipophilic balance, thereby influencing its bioavailability and efficacy at the cellular level. nih.govcsic.es

Structure Activity Relationship Sar Studies of 3,4 Di O Galloylshikimicacid and Its Analogs

Influence of the Number and Position of Galloyl Groups on Biological Potency

The degree and location of galloylation on the shikimic acid core are critical determinants of biological activity. Research consistently demonstrates that the presence and number of galloyl groups are directly correlated with the potency of many biological effects, particularly antioxidant and enzyme inhibitory activities.

The addition of galloyl groups generally enhances biological activity. For instance, in studies evaluating free-radical scavenging activity, a clear trend emerges where an increase in the number of galloyl groups leads to stronger inhibition. Comparing 3-O-galloyl shikimic acid with 3,4-di-O-galloyl shikimic acid, the di-galloylated compound exhibits higher activity due to the extra galloyl group. calameo.com This principle extends to other related compounds; for example, the activity of galloylglucoses increases in direct relation to the number of attached galloyl groups. calameo.com

The position of these groups is also significant. While direct comparisons of all possible isomers of di-O-galloylshikimic acid are not extensively detailed in the available literature, studies on related gallotannins suggest that the spatial arrangement of the galloyl moieties affects how the molecule interacts with biological targets like proteins and enzymes. researchgate.net For example, 3,5-di-O-galloyl-shikimic acid has been noted for its anti-HIV activity, inhibiting viral replication in H9 lymphocytes. researchgate.net The specific positioning at the 3 and 5 positions dictates the molecule's three-dimensional shape and the accessibility of its hydroxyl groups for interactions. ontosight.ai

Detailed findings from a study on the inhibitory effects of tannins on the DPPH radical highlight this relationship:

| Compound | Number of Galloyl Groups | IC50 (µM) for DPPH Radical Scavenging |

|---|---|---|

| 3-O-galloyl shikimic acid | 1 | Higher than di-galloylated analog |

| 3,4-di-O-galloyl shikimic acid | 2 | Lower (Stronger inhibition) |

This data underscores that increasing the galloylation from one to two groups on the shikimic acid core enhances its radical scavenging potency. calameo.com

Significance of the Shikimic Acid Core Structure for Activity

The cyclohexenecarboxylic acid structure of shikimic acid provides a specific three-dimensional arrangement for the galloyl esters. This spatial orientation is different from that provided by other polyols like glucose or quinic acid, leading to unique biological profiles. The flexibility and conformation of the shikimic acid ring influence how the appended galloyl groups are presented for interaction with biological targets. researchgate.net

Studies comparing galloylated shikimic acids to simpler phenolic compounds like gallic acid reveal the importance of the core. While gallic acid itself has antioxidant properties, its esterification to the shikimic acid core often enhances this activity. calameo.com For example, simple derivatives like gallic acid and caffeic acid show less potent radical scavenging activity than more complex tannins derived from shikimic or quinic acids. calameo.com This suggests that the shikimic acid moiety is not merely a passive carrier but actively contributes to the molecule's potency, likely by improving its binding affinity to target enzymes or its solubility and transport properties.

Furthermore, research into inhibitors of the shikimate dehydrogenase (SDH) enzyme, a key component of the shikimate pathway, has utilized shikimic acid derivatives. nih.gov This indicates that the shikimic acid core can direct the molecule to interact with enzymes within its own biosynthetic pathway, a characteristic that would be absent in compounds with a different core structure. nih.gov

Comparative SAR with Galloylquinic Acid Derivatives (e.g., 3,4-di-O-galloylquinic acid)

Quinic acid is another common core structure found in gallotannins, and comparing galloylshikimic acid derivatives with their galloylquinic acid counterparts provides valuable SAR insights. Both shikimic acid and quinic acid are cyclohexanecarboxylic acids, but they differ in their degree of saturation and the arrangement of hydroxyl groups, which affects the stereochemistry of the resulting galloyl esters.

Studies have shown that both galloylshikimic and galloylquinic acid derivatives possess significant biological activities, such as antifungal and antioxidant effects. calameo.comembrapa.br However, subtle structural differences can lead to variations in potency. For instance, a study comparing the radical scavenging activity of various tannins found that the addition of a galloyl group enhanced potency in both series. calameo.com The activity of 4,5-di-O-galloyl quinic acid was weaker than that of 1,4,5-trigalloyl quinic acid, just as 3-O-galloyl shikimic acid was weaker than 3,4-di-O-galloyl shikimic acid. calameo.com

The following table summarizes the comparative antifungal activity of galloylquinic acid derivatives against selected fungal strains, illustrating the potency of these compounds.

| Compound | Core Structure | Antifungal Activity (MIC, μg/mL) against Cryptococcus spp. |

|---|---|---|

| 3,4-di-O-galloylquinic acid | Quinic Acid | 1–16 |

| 3,5-di-O-galloylquinic acid | Quinic Acid | Comparable to 3,4-isomer |

| Quinic Acid | Quinic Acid | Lower activity |

| Gallic Acid | - | Lower activity |

While direct, side-by-side comparisons of 3,4-di-O-galloylshikimic acid and 3,4-di-O-galloylquinic acid under the same assay conditions are limited in the searched literature, the available data strongly suggest that both classes of compounds are highly active, with their potency being primarily driven by the number of galloyl groups. The specific core—shikimic versus quinic acid—likely fine-tunes the activity by altering the molecule's conformation and interaction with specific biological targets. researchgate.netembrapa.br

Application of Computational and In Silico Approaches (e.g., QSAR modeling, Molecular Docking)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for elucidating the SAR of complex natural products like 3,4-di-O-galloylshikimic acid. These approaches can predict biological activity and explain interactions at a molecular level, guiding the design of more potent analogs. mdpi.comnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For phenolic compounds, descriptors such as lipophilicity (logP), electronic properties, and steric parameters are used to build predictive models. uc.pt For galloylshikimic acid derivatives, QSAR could model how the number and position of galloyl groups affect properties like cell permeability or binding affinity to a target protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.govuokerbala.edu.iq For 3,4-di-O-galloylshikimic acid, docking studies could be used to:

Identify binding sites: Determine how the molecule fits into the active site of a target enzyme, for example, shikimate dehydrogenase or HIV reverse transcriptase. researchgate.netnih.gov

Analyze intermolecular interactions: Visualize the specific hydrogen bonds, hydrophobic interactions, and π-π stacking formed between the ligand and amino acid residues of the target protein. mdpi.com The numerous hydroxyl groups on the galloyl moieties and the shikimic acid core are prime candidates for forming extensive hydrogen bond networks.

Explain SAR observations: Docking can provide a structural basis for why di- and tri-galloylated derivatives are more potent than mono-galloylated ones, likely by showing that the additional groups form more stabilizing interactions with the target.

For example, molecular modeling studies on shikimic acid amide derivatives targeting the E. coli SDH enzyme revealed two different binding modes for monoamide and diamide (B1670390) derivatives, successfully explaining their different inhibitory activities. nih.gov Although this study did not use galloyl derivatives, it demonstrates the utility of the approach. Similarly, docking studies of other polyphenols have shown that interactions are often driven by galloyl groups and are dependent on molecular size and flexibility. researchgate.net

A hypothetical docking study of 3,4-di-O-galloylshikimic acid into an enzyme active site might yield the following interaction profile:

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Galloyl Group 1 (at C-3) | Hydrogen Bond, π-π Stacking | Arginine, Aspartate, Phenylalanine |

| Galloyl Group 2 (at C-4) | Hydrogen Bond, Hydrophobic | Serine, Leucine, Tyrosine |

| Shikimic Acid Core OH groups | Hydrogen Bond | Glutamine, Asparagine |

| Shikimic Acid Carboxyl Group | Hydrogen Bond, Ionic Interaction | Lysine, Arginine |

These computational approaches save significant time and resources in drug discovery by prioritizing the synthesis of compounds with the highest predicted activity, thereby accelerating the development of novel therapeutic agents based on the 3,4-di-O-galloylshikimic acid scaffold. semanticscholar.orgmdpi.com

Research Challenges and Future Perspectives in 3,4 Di O Galloylshikimicacid Studies

Further Elucidation of Biosynthetic Pathways in Diverse Plant Species